5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate
Overview
Description
5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate: is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is characterized by the presence of a trifluoromethanesulfonate group attached to a 5,6-dihydro-2H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate typically involves the Prins cyclization of homopropargylic alcohols with aldehydes in the presence of triflic acid. This reaction proceeds efficiently and regioselectively to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki, Heck, Stille, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products: The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
Chemistry: 5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: While specific biological applications are not extensively documented, compounds containing the pyran ring structure have shown potential in medicinal chemistry for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyran ring can also participate in various cyclization and coupling reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: This compound is structurally similar but lacks the trifluoromethanesulfonate group.
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate: Another similar compound with the trifluoromethanesulfonate group attached at a different position on the pyran ring.
Uniqueness: The presence of the trifluoromethanesulfonate group in 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to participate in a wide range of chemical reactions distinguishes it from other pyran derivatives .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-2-1-3-12-4-5/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSUUFNJFLMWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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